molecular formula C11H15BrO B13572176 1-(3-Bromopropyl)-2-ethoxybenzene

1-(3-Bromopropyl)-2-ethoxybenzene

Cat. No.: B13572176
M. Wt: 243.14 g/mol
InChI Key: ZPCNIEKIEMDZJU-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Alkyl Ethers as Synthetic Intermediates

Halogenated organic compounds are fundamental to the field of organic chemistry, serving as pivotal intermediates and building blocks for a vast array of chemical transformations. nih.gov Specifically, molecules that combine the features of an ether and an alkyl halide, known as halogenated alkyl ethers, are of significant interest. These compounds are characterized by the presence of a halogen atom (such as bromine) attached to an alkyl chain, which is itself linked to an oxygen atom within an ether functional group. patsnap.com

The utility of these bifunctional molecules stems from the distinct reactivity of each functional group. The ether linkage is generally stable under many reaction conditions, while the carbon-halogen bond provides a reactive site for nucleophilic substitution and organometallic reactions. nih.govpatsnap.com This dual nature allows for the sequential and controlled introduction of different molecular fragments, making halogenated alkyl ethers valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. Their ability to participate in reactions like the Williamson ether synthesis and various cross-coupling reactions further underscores their importance as versatile synthons in the construction of complex organic molecules. doubtnut.comunion.edu

Strategic Importance of 1-(3-Bromopropyl)-2-ethoxybenzene in Retrosynthetic Analysis

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is conceptually broken down into simpler, commercially available starting materials through a series of logical "disconnections". amazonaws.comscitepress.org this compound is a prime example of a strategic starting material in this context, offering multiple avenues for disconnection and subsequent synthesis.

The structure of this compound contains two key sites for synthetic transformations: the C-Br bond of the bromopropyl group and the ether linkage on the benzene (B151609) ring.

The Bromopropyl Group as a Handle: The primary alkyl bromide is an excellent electrophile for SN2 reactions. In retrosynthesis, a bond between the propyl chain and a nucleophile (e.g., an amine, thiol, or carbanion) can be disconnected, identifying this compound as the corresponding synthetic equivalent. This makes it an ideal precursor for introducing the 2-ethoxyphenylpropyl moiety into a larger molecule. Furthermore, the bromide can be converted into an organometallic species, such as a Grignard reagent, by reacting with magnesium. libretexts.org This transforms the propyl group from an electrophile into a nucleophile, opening up a different set of possible bond formations, such as additions to carbonyls or epoxides. masterorganicchemistry.comleah4sci.com

The Ether Linkage: The ethoxybenzene portion of the molecule can be disconnected via the C-O bond of the ether. This disconnection points towards a Williamson ether synthesis as a potential forward reaction, using 2-bromopropylphenol and an ethylating agent, or more commonly, 2-ethoxyphenol (B1204887) and a 1,3-dihalopropane. pbworks.comresearchgate.net This approach allows for the modular construction of the aromatic portion of the molecule.

The strategic placement of the ethoxy group at the ortho position can also influence the regioselectivity of further reactions on the aromatic ring through its electronic and steric effects. This combination of reactive handles makes this compound a valuable and versatile building block in the design of multistep syntheses.

Scope and Research Significance within Contemporary Organic Chemistry

The significance of this compound in modern organic chemistry lies in its utility as a readily modifiable scaffold for creating more complex and potentially bioactive molecules. While specific, large-scale applications are not broadly documented in mainstream literature, its structural motifs are present in compounds of interest in medicinal chemistry and materials science.

The 1,2-disubstituted aromatic ether pattern is a common feature in many pharmacologically active compounds. The flexible three-carbon chain allows for the introduction of various functional groups at a specific distance from the aromatic core, which can be crucial for binding to biological targets. Research efforts often focus on using such building blocks to synthesize libraries of related compounds for screening purposes. For instance, the terminal bromide can be reacted with a variety of amines, phenols, or other nucleophiles to quickly generate a diverse set of derivatives. researchgate.net

Furthermore, the reactivity of the alkyl bromide allows for its use in modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This adaptability ensures that building blocks like this compound will continue to be relevant as synthetic methodologies evolve. Its value is not just in the final structures it can help create, but also in its role as a test substrate for developing new synthetic reactions.

Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1-(3-Bromopropyl)-2-methoxybenzene nih.gov1-Bromo-2-ethoxybenzene chemsrc.comBenzyl 3-bromopropyl ether sigmaaldrich.com
Molecular Formula C₁₁H₁₅BrOC₁₀H₁₃BrOC₈H₉BrOC₁₀H₁₃BrO
Molecular Weight 243.14 g/mol 229.11 g/mol 201.06 g/mol 229.11 g/mol
General Appearance Liquid (Predicted)LiquidLiquidLiquid
Boiling Point Predicted: 302.7±27.0 °C chembk.comNot available225-227 °C130-132 °C/8 mmHg
Density Predicted: 1.358±0.06 g/cm³ chembk.comNot available1.41 g/mL1.298 g/mL
CAS Number 1806510-45-1 (for chloro-derivative)38011-77-7583-19-754314-84-0

Key Synthetic Reactions Involving this compound

Reaction TypeReagentsProduct Type
Nucleophilic Substitution (SN2) Amines, Thiols, Alkoxides, CyanideEthers, Thioethers, Nitriles, Amines
Williamson Ether Synthesis Phenoxides, AlkoxidesDi-ethers
Grignard Reagent Formation Magnesium (Mg)Organomagnesium Halide
Grignard Reaction Carbonyls (Aldehydes, Ketones, Esters), CO₂Alcohols, Carboxylic Acids
Cross-Coupling Reactions Boronic acids (Suzuki), Alkynes (Sonogashira)Alkylated/Alkynylated Aromatics

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-(3-bromopropyl)-2-ethoxybenzene

InChI

InChI=1S/C11H15BrO/c1-2-13-11-8-4-3-6-10(11)7-5-9-12/h3-4,6,8H,2,5,7,9H2,1H3

InChI Key

ZPCNIEKIEMDZJU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CCCBr

Origin of Product

United States

Synthetic Methodologies for 1 3 Bromopropyl 2 Ethoxybenzene

Established Synthetic Pathways and Precursors

Traditional methods for synthesizing 1-(3-Bromopropyl)-2-ethoxybenzene rely on well-established, fundamental organic reactions. These pathways are characterized by their reliability and the availability of starting materials. The two primary retrosynthetic disconnections lead to either bromination or etherification as the key final step.

One major pathway involves the initial synthesis of 1-propoxy-2-ethoxybenzene or a derivative, followed by the selective bromination of the propyl group. A common precursor for this route is 1-(3-hydroxypropyl)-2-ethoxybenzene. The hydroxyl group of this alcohol can be converted into a bromine leaving group. wikipedia.org

Standard methods for this transformation include reaction with:

Concentrated hydrobromic acid (HBr).

Phosphorus tribromide (PBr₃).

Thionyl chloride (SOCl₂) to form the chloro-analogue, which can then be converted to the bromide, though this is less direct. ncert.nic.in

Another approach is the free-radical halogenation of 1-propyl-2-ethoxybenzene. wikipedia.org However, this method often yields a mixture of products with bromination occurring at various positions on the alkyl chain, making it less suitable for targeted synthesis. wikipedia.orgyoutube.com

The most prevalent and versatile method for constructing the ether linkage is the Williamson ether synthesis. numberanalytics.commasterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. masterorganicchemistry.comyoutube.com In the context of synthesizing this compound, this typically involves the reaction of 2-ethoxyphenol (B1204887) (also known as guaethol) with a suitable three-carbon electrophile. nih.govchemicalbook.com

The key steps are:

Formation of the Phenoxide: 2-ethoxyphenol is treated with a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to deprotonate the phenolic hydroxyl group and form the more nucleophilic sodium 2-ethoxyphenoxide. numberanalytics.comnumberanalytics.com

Nucleophilic Attack: The resulting phenoxide then reacts with an alkylating agent like 1,3-dibromopropane. The phenoxide attacks one of the carbon atoms bearing a bromine, displacing the bromide ion and forming the desired ether linkage. masterorganicchemistry.com

The precursor, 2-ethoxyphenol, is typically prepared by the monoetherification of catechol with an ethylating agent, such as diethyl sulfate, in the presence of a base. chemicalbook.comtdcommons.org

Reactant 1Reactant 2Base/SolventKey Reaction TypeReference
2-Ethoxyphenol1,3-DibromopropaneNaH / DMFWilliamson Ether Synthesis numberanalytics.comnumberanalytics.com
1-(3-Hydroxypropyl)-2-ethoxybenzenePBr₃-Alcohol Bromination wikipedia.orgncert.nic.in
CatecholDiethyl SulfateNaOH / TolueneEtherification tdcommons.org

Modern Advancements in Synthesis Protocols

Recent developments in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of these established methods.

Modern catalysis offers more selective and milder alternatives to traditional bromination methods. While direct catalytic C-H bromination of the propyl group in an ether is challenging, related advancements point towards future possibilities. For instance, dual photoredox and cobalt catalysis has been used for the remote hydrobromination of allyl carboxylates, establishing a method for regioselective C-X bond formation. acs.org Such radical-based strategies could potentially be adapted for the selective functionalization of specific C-H bonds in aryl alkyl ethers. nih.gov Research has also explored the use of N-Bromosuccinimide (NBS) for the alpha-bromination of ethers, although this targets the position adjacent to the ether oxygen, which is not desired for the synthesis of the title compound. sciencemadness.org

The principles of green chemistry are increasingly being applied to haloalkane and ether synthesis.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the Williamson ether synthesis, often leading to higher yields in shorter reaction times compared to conventional heating. numberanalytics.com

Phase-Transfer Catalysis: For the Williamson ether synthesis, using a phase-transfer catalyst can enhance reaction rates and allow for the use of more environmentally benign solvent systems, like a biphasic water-toluene system with a catalyst like a quaternary ammonium (B1175870) salt.

Enzymatic Halogenation: Biocatalysis using enzymes such as haloalkane dehalogenases offers a green alternative for creating carbon-halogen bonds under mild, aqueous conditions. researchgate.net While not yet specifically reported for this compound, the development of engineered enzymes for selective halogenation represents a promising future direction for sustainable synthesis. researchgate.net

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, primarily in the context of the Williamson ether synthesis. numberanalytics.comnumberanalytics.com

Key parameters to consider include:

Choice of Base and Solvent: Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are highly effective for generating the alkoxide and facilitating the SN2 reaction. numberanalytics.comnumberanalytics.com This combination enhances the nucleophilicity of the alkoxide. numberanalytics.com

Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions, such as elimination or reaction at the second bromine of 1,3-dibromopropane. Careful temperature control is necessary to balance reaction speed and selectivity.

Stoichiometry: Using a slight excess of the dihaloalkane (1,3-dibromopropane) can drive the reaction to completion. However, a large excess can increase the formation of byproducts, such as 1,3-bis(2-ethoxyphenoxy)propane. Conversely, using an excess of the phenoxide can lead to the formation of other undesired products.

Minimizing Side Reactions: Since the alkoxide is a strong base, E2 elimination can compete with the desired SN2 substitution, although this is less of a concern with primary alkyl halides like 1,3-dibromopropane. libretexts.org Another potential side reaction is aromatic bromination of the electron-rich ethoxyphenol ring if a brominating agent is present under electrophilic conditions. youtube.com

The table below summarizes the impact of different conditions on the Williamson ether synthesis.

ParameterCondition 1Condition 2OutcomeReference
Base NaOH (weaker)NaH (stronger)Higher yield with stronger base numberanalytics.com
Solvent H₂O (protic)DMF (polar aprotic)Higher yield with polar aprotic solvent numberanalytics.comnumberanalytics.com
Alkyl Halide TertiaryPrimaryPrimary halide strongly favors SN2 over elimination masterorganicchemistry.comlibretexts.org

Solvent Effects on Reaction Efficacy

The choice of solvent plays a critical role in the efficacy of the Williamson ether synthesis of this compound. The solvent's polarity and its ability to solvate the reacting species can significantly influence the reaction rate and yield.

Polar aprotic solvents are generally the preferred medium for this transformation. Solvents such as N,N-dimethylformamide (DMF) and acetonitrile are excellent choices because they can effectively solvate the cation of the alkoxide, leaving the anion relatively free and highly nucleophilic. youtube.com This enhanced nucleophilicity leads to a faster reaction rate. The use of such solvents often results in higher yields compared to other solvent types.

In contrast, protic solvents, such as ethanol (B145695) or water, can hinder the reaction. These solvents can form hydrogen bonds with the phenoxide nucleophile, creating a solvent cage around it. This solvation shell stabilizes the nucleophile and reduces its reactivity, thereby slowing down the rate of the SN2 reaction.

The following table illustrates the hypothetical effect of different solvents on the yield of this compound, based on established principles of the Williamson ether synthesis.

SolventDielectric Constant (ε)Typical Reaction Time (hours)Expected Yield (%)
N,N-Dimethylformamide (DMF)36.74 - 685 - 95
Acetonitrile37.56 - 880 - 90
Acetone20.78 - 1265 - 75
Tetrahydrofuran (THF)7.612 - 1850 - 60
Ethanol24.618 - 2440 - 50

This data is illustrative and based on general principles of the Williamson ether synthesis. Actual results may vary.

Temperature and Pressure Influence on Transformation Selectivity

Temperature is a critical parameter that influences not only the rate of the reaction but also its selectivity. In the synthesis of this compound from 2-ethoxyphenol and 1,3-dibromopropane, the primary desired product is the result of a single alkylation event. However, a potential side reaction is the dialkylation of the 1,3-dibromopropane, leading to the formation of 1,3-bis(2-ethoxyphenoxy)propane.

Generally, increasing the reaction temperature will increase the rate of both the desired monoalkylation and the undesired dialkylation. However, at moderately elevated temperatures, typically in the range of 50-80 °C, the rate of the desired SN2 reaction is significantly enhanced. Pushing the temperature too high can lead to an increase in side products and potential decomposition of the reactants or products.

The selectivity towards the mono-substituted product, this compound, can often be controlled by carefully managing the reaction temperature and the stoichiometry of the reactants. Using a slight excess of the dihaloalkane can also favor the formation of the mono-alkylated product.

The influence of pressure on the Williamson ether synthesis is generally not a significant factor under standard laboratory conditions. The reaction is typically carried out at atmospheric pressure. Variations in atmospheric pressure are unlikely to have a discernible effect on the reaction's selectivity or rate. High-pressure conditions are not typically employed for this type of synthesis as they would unnecessarily increase the complexity and cost of the process without providing a significant benefit.

The following table provides a hypothetical representation of how temperature can influence the product distribution in the reaction between 2-ethoxyphenol and 1,3-dibromopropane.

Temperature (°C)Reaction Time (hours)Yield of this compound (%)Yield of 1,3-bis(2-ethoxyphenoxy)propane (%)
25 (Room Temp)48~40< 5
5012~75~10
806~90~15
1004~85~25

This data is illustrative and based on general principles of the Williamson ether synthesis. Actual results may vary.

Lack of Specific Research Data Hinders Detailed Analysis of this compound Reactivity

The inquiry sought to build a detailed article structured around the nucleophilic substitution (SN1 and SN2), elimination (E1 and E2), and metal-mediated cross-coupling reactions of this compound. This would have included an exploration of nucleophile reactivity, stereochemical outcomes, leaving group efficacy, the competition between substitution and elimination, and the regioselectivity and stereoselectivity of elimination products. Furthermore, specific examples of metal-mediated cross-coupling reactions were requested.

The successful generation of such an article is contingent upon the availability of published research that has utilized this compound as a reactant and has reported on the outcomes of these various reaction types. This would typically include data on reaction conditions, yields, and the characterization of the resulting products, which are essential for creating the requested data tables and providing a scientifically accurate account.

Searches for the synthesis of this compound and its use as an intermediate in the preparation of other compounds were also conducted in an attempt to find implicit data on its reactivity. Additionally, searches for the reactivity of closely related analogues, such as 1-(3-bromopropyl)-2-methoxybenzene, were performed to infer potential reaction pathways. However, these searches did not yield the specific, quantitative data required to construct the detailed sections and subsections as outlined in the initial request.

Therefore, the generation of the requested article focusing solely on the chemical compound “this compound” with the specified detailed structure and data tables is not possible at this time. Further experimental research on this compound would be required to provide the necessary data for such an analysis.

Reactivity and Mechanistic Investigations of 1 3 Bromopropyl 2 Ethoxybenzene

Metal-Mediated Cross-Coupling Reactions

Suzuki, Stille, Heck, and Sonogashira Coupling Adaptations

The presence of a bromine atom on the propyl chain, rather than directly on the aromatic ring, means that 1-(3-bromopropyl)-2-ethoxybenzene does not directly participate in classic palladium-catalyzed cross-coupling reactions like Suzuki, Stille, Heck, and Sonogashira couplings at the aromatic position. These reactions typically involve the coupling of an aryl halide with an organoboron compound (Suzuki), an organotin compound (Stille), an alkene (Heck), or a terminal alkyne (Sonogashira).

However, the bromopropyl group can undergo analogous coupling reactions. For instance, it can participate in Kumada-type couplings with Grignard reagents or engage in nucleophilic substitution reactions where the bromide acts as a leaving group. The ethoxybenzene portion of the molecule primarily influences the electronic environment and steric hindrance of the reactive site.

To adapt this molecule for traditional aromatic cross-coupling, a halogen would need to be introduced onto the benzene (B151609) ring. For example, bromination of the aromatic ring would create a dibrominated species, which could then selectively participate in cross-coupling reactions at the more reactive aryl-bromide bond.

A hypothetical reaction scheme for a Suzuki coupling following aromatic bromination is presented below:

Table 1: Hypothetical Suzuki Coupling of a Brominated Derivative

Reactant 1 Reactant 2 Catalyst Product

Catalytic Systems and Ligand Design for Enhanced Reactivity

For the alkyl bromide of this compound to participate in cross-coupling reactions, specialized catalytic systems are often required. While palladium catalysts are common, nickel-based catalysts are often more effective for coupling with alkyl halides due to their different oxidative addition mechanism.

For instance, nickel catalysts bearing bidentate phosphine (B1218219) ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), have shown success in coupling alkyl bromides with organoboron reagents (a variation of the Suzuki coupling). The ligand's role is crucial; it stabilizes the nickel center, promotes oxidative addition to the C-Br bond, and facilitates the subsequent transmetalation and reductive elimination steps.

The design of ligands with specific bite angles and electronic properties can be tailored to enhance the reactivity and selectivity of these couplings. For example, bulky, electron-rich phosphine ligands can increase the catalytic activity of the metal center.

Table 2: Potential Catalytic Systems for Alkyl-Aryl Coupling

Coupling Type Catalyst Ligand Potential Reactant
Negishi-type NiCl2 dppf Phenylzinc chloride

Electrophilic Aromatic Substitution on the Ethoxybenzene Moiety

The ethoxy group on the benzene ring is an ortho-, para-directing and activating group for electrophilic aromatic substitution. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic system, which stabilizes the arenium ion intermediate.

Regioselectivity of Aromatic Functionalization

The primary sites for electrophilic attack on this compound are the positions ortho and para to the ethoxy group. The para position (position 4) is generally favored due to reduced steric hindrance from the bulky ethoxy group. The ortho position (position 6) is also activated but is sterically more encumbered. The other ortho position (position 2) is already substituted.

Therefore, reactions such as nitration, halogenation, Friedel-Crafts acylation, and sulfonation would be expected to yield the 4-substituted product as the major isomer.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Electrophile Major Product
Nitration NO2+ 1-(3-Bromopropyl)-2-ethoxy-4-nitrobenzene
Bromination Br+ 4-Bromo-1-(3-bromopropyl)-2-ethoxybenzene

Protecting Group Strategies for Selective Reactivity

In cases where substitution is desired at a less favored position or to prevent reaction at the aromatic ring altogether, protecting group strategies can be employed. However, given the strong directing effect of the ethoxy group, selectively functionalizing the less reactive meta positions would be challenging without a more complex multi-step synthesis.

If reactions are desired at the bromopropyl chain without interference from the aromatic ring, the reactivity of the ring could be attenuated by introducing a strongly deactivating group, although this would likely require a different starting material.

A more common strategy would be to carry out the desired modifications on the bromopropyl chain first and then perform the electrophilic aromatic substitution. The nature of the modified side chain could then influence the regioselectivity of the subsequent aromatic substitution. For example, converting the bromide to a larger, more sterically demanding group could further favor substitution at the para position.

Application of 1 3 Bromopropyl 2 Ethoxybenzene As a Key Building Block in Complex Organic Synthesis

Construction of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structure of 1-(3-Bromopropyl)-2-ethoxybenzene contains the necessary components to be a potential precursor for certain heterocycles through intramolecular cyclization reactions.

Synthesis of Oxygen-Containing Heterocycles (e.g., Benzofurans, Dihydrobenzopyrans)

The synthesis of oxygen-containing heterocycles like benzofurans or dihydrobenzopyrans often involves the intramolecular cyclization of a phenol (B47542) with a side chain containing a suitable leaving group. While the ethoxy group of this compound is generally stable, a synthetic strategy could involve its cleavage to reveal a phenolic hydroxyl group. This in situ generated phenol could then undergo an intramolecular Williamson ether synthesis by reaction with the bromopropyl chain to form a dihydrobenzopyran ring. However, specific literature detailing this transformation for this compound is not found. General methods for benzofuran (B130515) synthesis exist, but they typically start from different precursors like o-hydroxyacetophenones or phenols and alkynes. chemicalbook.com

Synthesis of Nitrogen-Containing Heterocycles (e.g., Indoles, Quinolines)

The construction of nitrogen-containing heterocycles such as indoles and quinolines from this compound would likely require the introduction of a nitrogen-containing functional group onto the benzene (B151609) ring. nih.govnih.govnih.govclockss.org For instance, nitration of the benzene ring, followed by reduction to an aniline (B41778) derivative, could set the stage for subsequent intramolecular cyclization. The resulting aminophenylpropane derivative could then, in principle, be cyclized to form a tetrahydroquinoline ring system. Famous named reactions for indole (B1671886) synthesis, such as the Fischer, Madelung, or Reissert methods, start from different types of precursors (arylhydrazones, N-acyl-o-toluidines, or o-nitrotoluenes, respectively) and are not directly applicable to this compound without significant prior functionalization. nih.govclockss.org

Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials. orgsyn.orgnist.gov The bromopropyl moiety of this compound could potentially act as an electrophilic component in such reactions. For example, it could be envisioned to participate in reactions where a nucleophile, generated from the other components, displaces the bromide. However, a literature search did not yield specific examples of multicomponent reactions where this compound is explicitly used as a reactant.

Precursor for Advanced Aromatic Compounds and Polycycles

The structure of this compound also lends itself to the synthesis of more complex polycyclic and macrocyclic architectures.

Annulation Strategies for Fused Ring Systems

Annulation refers to the formation of a new ring onto an existing one. The bromopropyl chain of this compound is a key feature for potential annulation strategies. For instance, it could be used to alkylate a nucleophilic position on another aromatic ring, followed by an intramolecular Friedel-Crafts type reaction to form a fused six-membered ring, leading to a dihydrophenanthrene skeleton. Alternatively, conversion of the bromopropyl group to a Grignard reagent or an organolithium species could initiate an intramolecular attack onto a suitable electrophile on the benzene ring (or a neighboring ring) to construct a new carbocycle. Despite these theoretical possibilities, documented examples of such annulation strategies starting specifically with this compound are absent from the reviewed literature.

Macrocyclization Utilizing the Bromopropyl Chain

Macrocycles are large ring structures that are of significant interest in supramolecular chemistry and drug discovery. The three-carbon chain of the bromopropyl group provides a flexible linker that could be utilized in macrocyclization reactions. For example, under high-dilution conditions to favor intramolecular over intermolecular reactions, this compound could be reacted with a bifunctional linker to form a large ring. Another approach could involve the synthesis of a dimer or trimer, followed by a final ring-closing step. As with the other potential applications, there is a lack of specific research articles describing the use of this compound in macrocyclization reactions.

Role in the Synthesis of Specific Compound Classes

The dual functionality of this compound—an electrophilic propyl bromide chain and an electron-rich ethoxybenzene ring—positions it as a versatile precursor for the synthesis of various compound classes. The alkyl bromide readily participates in nucleophilic substitution reactions, while the aromatic ring can be further functionalized through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

While direct applications of this compound in the total synthesis of natural products are not extensively documented in peer-reviewed literature, its structural motifs are present in numerous natural products. The 2-ethoxyphenyl group and the three-carbon linker can be envisioned as a key fragment for the assembly of more complex natural product skeletons.

The utility of similar bromopropyl-aromatic compounds is well-established. For instance, related precursors are used to introduce side chains onto heterocyclic cores or to construct polycyclic systems through intramolecular cyclization reactions. The reactivity of the bromopropyl group allows for its coupling with a wide range of nucleophiles, including carbanions, amines, and alkoxides, to form new carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Reactions for Natural Product Intermediate Synthesis

Reaction TypeNucleophilePotential ProductSignificance
Williamson Ether SynthesisPhenoxide1-Ethoxy-2-(3-phenoxypropyl)benzeneFormation of diaryl ether linkages found in some natural products.
Grignard ReactionMagnesium(2-Ethoxy-3-propylphenyl)magnesium bromideA versatile nucleophile for C-C bond formation.
Gabriel SynthesisPhthalimide2-(3-(2-Ethoxyphenyl)propyl)isoindoline-1,3-dioneA precursor to primary amines.
Alkylation of EnolatesKetone Enolate2-(3-(2-Ethoxyphenyl)propyl)cycloalkanoneIntroduction of the 2-ethoxypropyl side chain to a cyclic ketone.

These hypothetical transformations highlight the potential of this compound to serve as a starting material for key intermediates in the synthesis of complex natural products.

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. mskcc.orgcam.ac.ukresearchgate.netresearchgate.net The goal is to explore a wide range of chemical space to identify novel bioactive compounds. mskcc.orgcam.ac.uk this compound is a prime candidate for a starting scaffold in DOS due to its capacity for divergent reaction pathways.

The reactive bromopropyl handle can be subjected to a variety of nucleophilic substitutions to introduce a point of diversity. Subsequently, the ethoxybenzene ring can be further modified at its ortho and para positions through electrophilic aromatic substitution, or the ethoxy group itself could be cleaved to a phenol and re-functionalized. This multi-directional reactivity allows for the rapid generation of a library of related but structurally distinct molecules from a single starting material.

Table 2: Exemplar Library Generation from this compound

Step 1: Nucleophilic Substitution (R-Nu)Step 2: Aromatic Functionalization (E+)Resulting Scaffold
R-NH2 (Amine)Nitration (-NO2)1-(3-Aminopropyl)-2-ethoxy-nitrobenzene derivative
R-SH (Thiol)Bromination (-Br)1-(3-Thiopropyl)-2-ethoxy-bromobenzene derivative
R-O- (Alkoxide)Friedel-Crafts Acylation (-COR')1-(3-Alkoxypropyl)-2-ethoxy-acylbenzene derivative
R-C≡C- (Alkynide)Sulfonation (-SO3H)1-(3-Alkynylpropyl)-2-ethoxy-benzenesulfonic acid derivative

This strategy allows for the creation of a matrix of compounds where both the side chain and the aromatic ring are varied, leading to a diverse library of molecules with potential applications in medicinal chemistry and chemical biology. The ability to systematically modify the structure around a central scaffold is a key principle in the design of compound libraries for screening purposes. nih.govpressbooks.pub

Derivatization and Functionalization Strategies

Modifications of the Bromopropyl Chain

The presence of a primary alkyl bromide in the 3-propyl chain is a key feature of 1-(3-bromopropyl)-2-ethoxybenzene, making it an excellent substrate for a variety of nucleophilic substitution and organometallic reactions.

Transformation of Bromine to Other Halides or Functionalities

The bromine atom can be readily displaced by a range of nucleophiles to introduce new functional groups. A classic example of this is the Finkelstein reaction, an SN2 process that allows for the exchange of one halogen for another. wikipedia.orgwikipedia.org By treating this compound with a solution of sodium iodide in acetone, the corresponding 1-(3-iodopropyl)-2-ethoxybenzene can be synthesized in high yield. The success of this reaction is driven by the precipitation of the less soluble sodium bromide in acetone, thus shifting the equilibrium towards the product. nrochemistry.com Similarly, other nucleophiles can be employed to introduce functionalities such as azides, cyanides, and thiols, thereby expanding the synthetic utility of the parent compound.

The primary nature of the alkyl halide in this compound makes it highly amenable to SN2 reactions, which proceed with an inversion of stereochemistry if a chiral center were present at the carbon bearing the bromine. masterorganicchemistry.com The reaction with hydroxide (B78521) ions, for instance, would yield the corresponding alcohol, 3-(2-ethoxyphenyl)propan-1-ol. nih.gov

Below is a table summarizing typical nucleophilic substitution reactions on the bromopropyl chain:

NucleophileReagentSolventProduct
IodideNaIAcetone1-(3-Iodopropyl)-2-ethoxybenzene
AzideNaN₃DMF1-(3-Azidopropyl)-2-ethoxybenzene
CyanideNaCNDMSO4-(2-Ethoxyphenyl)butanenitrile
HydroxideNaOHEthanol (B145695)/Water3-(2-Ethoxyphenyl)propan-1-ol
ThiolateNaSREthanol1-(3-(Alkylthio)propyl)-2-ethoxybenzene

Chain Elongation and Shortening Protocols

The three-carbon propyl chain can be extended or shortened to access a wider range of homologues.

Chain Elongation: A common method for one-carbon homologation of a carboxylic acid is the Arndt-Eistert synthesis. wikipedia.orgnumberanalytics.comharvard.edu To apply this to this compound, the bromide must first be converted to a carboxylic acid. This can be achieved by forming the Grignard reagent followed by carboxylation with carbon dioxide, or through cyanide displacement followed by hydrolysis. The resulting 4-(2-ethoxyphenyl)butanoic acid can then be converted to its acid chloride and treated with diazomethane. A subsequent Wolff rearrangement in the presence of a nucleophile, such as water, will yield the homologated carboxylic acid, 5-(2-ethoxyphenyl)pentanoic acid. wikipedia.orgnrochemistry.comnumberanalytics.com

Another approach for chain elongation involves the use of the Grignard reagent, 3-(2-ethoxyphenyl)propylmagnesium bromide, which can be formed by reacting this compound with magnesium metal in an anhydrous ether solvent. encyclopedia.pubresearchgate.net This powerful nucleophile can then react with various electrophiles, such as epoxides, to extend the carbon chain. For example, reaction with ethylene (B1197577) oxide would lead to the formation of 5-(2-ethoxyphenyl)pentan-1-ol after acidic workup.

Chain Shortening: While less direct, chain shortening can be accomplished through oxidative cleavage. For instance, the bromopropyl group could be converted to a terminal alkene via elimination. Subsequent ozonolysis would cleave the double bond, and reductive workup would yield an aldehyde with a two-carbon chain, 2-(2-ethoxyphenyl)acetaldehyde.

Functionalization of the Ethoxy Group

The ethoxy group, while generally stable, offers opportunities for further functionalization through ether cleavage or by directing reactions to the aromatic ring.

Cleavage and Modification of the Ether Linkage

The ether linkage in this compound can be cleaved to reveal a phenol (B47542), which can then be further modified. Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl ethers. wikipedia.orgorganic-chemistry.org Treatment of this compound with BBr₃ in an inert solvent like dichloromethane (B109758) would yield 2-(3-bromopropyl)phenol. numberanalytics.com The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the ethyl group. nrochemistry.comharvard.edu The resulting phenol can then be re-alkylated with different alkyl halides to introduce new ether functionalities.

ReagentSolventProduct
BBr₃Dichloromethane2-(3-Bromopropyl)phenol
HBr (conc.)Acetic Acid2-(3-Bromopropyl)phenol

Regioselective Ortho-Lithiation and Subsequent Functionalization

The ethoxy group is a moderate ortho-directing group in electrophilic aromatic substitution. More powerfully, it can direct ortho-lithiation (also known as directed ortho-metalation or DoM) when treated with strong organolithium bases like n-butyllithium or sec-butyllithium. researchgate.netnih.gov The oxygen atom of the ethoxy group coordinates to the lithium ion, directing the deprotonation to the adjacent ortho position (C3). The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles to introduce substituents specifically at the C3 position. For example, quenching the lithiated intermediate with carbon dioxide would yield 3-(3-bromopropyl)-2-ethoxybenzoic acid.

This regioselective functionalization is a powerful tool for creating highly substituted aromatic compounds that would be difficult to access through classical electrophilic aromatic substitution methods.

ElectrophileReagentProduct
Carbon Dioxide1. sec-BuLi, TMEDA, THF, -78 °C; 2. CO₂3-(3-Bromopropyl)-2-ethoxybenzoic acid
Aldehyde (RCHO)1. sec-BuLi, TMEDA, THF, -78 °C; 2. RCHO(3-(3-Bromopropyl)-2-ethoxyphenyl)(R)methanol
Alkyl Halide (R'X)1. sec-BuLi, TMEDA, THF, -78 °C; 2. R'X1-(3-Bromopropyl)-3-alkyl-2-ethoxybenzene
Trimethylsilyl chloride1. sec-BuLi, TMEDA, THF, -78 °C; 2. Me₃SiCl1-(3-Bromopropyl)-2-ethoxy-3-(trimethylsilyl)benzene

Strategic Incorporation of Additional Stereogenic Centers

The structure of this compound provides several opportunities for the introduction of new stereogenic centers, leading to the synthesis of chiral molecules.

One strategy involves the modification of the bromopropyl chain. For instance, if the bromine is replaced by a hydroxyl group, the resulting alcohol can be oxidized to a ketone, 3-(2-ethoxyphenyl)propan-2-one. This prochiral ketone can then be subjected to asymmetric reduction, for example, using the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.org This method employs a chiral oxazaborolidine catalyst to deliver a hydride enantioselectively, producing a chiral secondary alcohol with high enantiomeric excess. nrochemistry.com

Another approach is to introduce a double bond into the propyl chain, for example, through an elimination reaction to form 1-(prop-2-en-1-yl)-2-ethoxybenzene. This alkene can then undergo asymmetric dihydroxylation, such as the Sharpless asymmetric dihydroxylation. wikipedia.org This powerful reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to generate a vicinal diol with a predictable stereochemistry. organic-chemistry.org The choice of ligand (AD-mix-α or AD-mix-β) determines which enantiomer of the diol is formed. harvard.edu These chiral diols are versatile intermediates for the synthesis of more complex chiral molecules.

Furthermore, if a stereocenter is introduced at the C1 or C2 position of the propyl chain through other synthetic transformations, the SN2 displacement of the bromine atom will proceed with inversion of configuration at the carbon atom, providing a reliable method for controlling stereochemistry. masterorganicchemistry.com

Theoretical and Computational Investigations

Quantum Chemical Calculations

Electronic Structure and Molecular Orbital Analysis

No published studies were found that investigated the electronic structure or conducted a molecular orbital analysis (e.g., HOMO-LUMO energies) of 1-(3-Bromopropyl)-2-ethoxybenzene.

Charge Distribution and Reactivity Predictions

There is no available data on the calculated charge distribution, electrostatic potential maps, or resulting predictions of reactivity for this compound.

Conformational Analysis and Energy Landscapes

Rotational Barriers and Preferred Conformations

Information regarding the rotational barriers of the ethoxy and bromopropyl groups and the preferred three-dimensional conformations of the molecule is not present in the accessible scientific literature.

Intramolecular Interactions and Their Impact on Reactivity

No studies were found that computationally modeled or discussed the potential intramolecular interactions within this compound and their subsequent influence on the molecule's reactivity.

Mechanistic Modeling of Key Reactions

There are no computational models or theoretical discussions available that detail the mechanisms of key reactions involving this compound.

Transition State Characterization and Reaction Pathway Elucidation

Computational chemistry, particularly quantum mechanics-based methods like Density Functional Theory (DFT), is instrumental in mapping the potential energy surface (PES) of a reaction. sciforum.netmdpi.comresearchgate.net This allows for the identification and characterization of transition states—the high-energy structures that exist transiently between reactants and products. quantumatk.comucsb.edu For this compound, a primary alkyl halide, a key reaction pathway is nucleophilic substitution, particularly the S_N2 mechanism. ncert.nic.inmasterorganicchemistry.com

A likely and synthetically valuable transformation for this compound is an intramolecular S_N2 reaction, where the ether oxygen acts as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom to form a six-membered ring (a chromane (B1220400) derivative). The elucidation of this pathway would involve:

Locating Stationary Points: Calculations would identify the geometries of the reactant (this compound), the transition state, and the product (the cyclized ether).

Transition State Search: Algorithms are used to locate the first-order saddle point on the PES, which corresponds to the transition state. ucsb.edu For the intramolecular cyclization, the transition state would feature a partially formed C-O bond and a partially broken C-Br bond, with the atoms arranged in a specific five-coordinate geometry at the carbon center. ncert.nic.inmasterorganicchemistry.com

Frequency Analysis: A frequency calculation is performed to verify the nature of the stationary points. A stable reactant or product will have all real (positive) vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the path from reactant to product). ucsb.edu

The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a critical factor in determining the reaction rate. quantumatk.com Computational studies can provide a quantitative measure of this barrier.

Table 1: Hypothetical Geometrical Parameters of the Transition State for Intramolecular Cyclization

This table illustrates the kind of data that would be generated from a computational study of the intramolecular S_N2 reaction of this compound. The values are representative for such a transition state.

ParameterDescriptionHypothetical Value (Å)
C-Br bond distanceThe bond being broken2.25
C-O bond distanceThe new bond being formed (intramolecular)2.10
O-C-Br bond angleAngle involving the nucleophile, carbon, and leaving group~178° (nearly linear)

Solvent Effects in Computational Studies

Solvent plays a critical role in chemical reactions, often significantly altering reaction rates and even mechanisms. researchgate.netnih.gov Computational models account for these effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. sciforum.netmdpi.comresearchgate.net This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as its ability to stabilize charged species. For the reactions of this compound, increasing solvent polarity would be expected to have a complex effect. While polar solvents can stabilize the partial charges in an S_N2 transition state, they also strongly solvate the nucleophile (if it's an external, charged species), which can decrease its reactivity and thus slow the reaction rate. sciforum.net

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific interactions like hydrogen bonding. A hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often used, where the reacting species are treated with high-level quantum mechanics and the surrounding solvent molecules are treated with less demanding molecular mechanics. nih.gov This method provides a more detailed picture of the solvent's role, especially for protic solvents that can interact directly with the reactants and transition state. researchgate.netnih.gov

Studies on analogous S_N2 reactions have shown that moving from the gas phase to a solvent environment can dramatically alter the shape of the potential energy surface. researchgate.net For this compound, computational analysis would likely show that polar aprotic solvents are optimal for promoting intermolecular S_N2 reactions.

QSAR Studies (Quantitative Structure-Activity Relationships) in a Purely Chemical Context

QSAR is a computational methodology that aims to find a mathematical relationship between the chemical structure of a series of compounds and their properties or activities. researchgate.netnih.gov In a chemical context, this can be used to predict reactivity, selectivity, or other physicochemical properties without needing to perform experiments or intensive calculations for every new compound. researchgate.netnih.gov

Understanding Chemical Reactivity and Selectivity via Structural Descriptors

To build a QSAR model for a class of compounds including this compound, one must first calculate a set of numerical parameters, known as structural descriptors, that encode information about the molecule's topology, geometry, and electronic structure. nih.gov

For predicting the reactivity of this compound and its analogues, relevant descriptors would include:

Electronic Descriptors: These quantify the electron distribution in the molecule. Examples include atomic charges (e.g., Hirshfeld or Mulliken charges), dipole moment, and molecular electrostatic potential (MEP). nih.govacs.org For instance, the partial positive charge on the carbon atom attached to the bromine is a key indicator of its susceptibility to nucleophilic attack. The MEP can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). acs.org

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed electronic information. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO energy, in particular, would be a critical descriptor for predicting the reactivity of this compound towards nucleophiles, as a lower LUMO energy indicates a greater ease of accepting electrons.

A QSAR model would be developed by correlating these descriptors with an experimentally or computationally determined measure of reactivity (e.g., reaction rate constant) for a series of related haloalkyl-substituted aromatic ethers. The resulting equation could then be used to predict the reactivity of other compounds in the series, including this compound, aiding in the selection of promising candidates for specific synthetic applications. libretexts.orgyoutube.com

Table 2: Representative Structural Descriptors for QSAR Analysis

This table provides examples of descriptors that would be calculated for this compound to build a QSAR model for predicting its chemical reactivity.

Descriptor ClassDescriptor ExampleRelevance to Reactivity
Electronic Partial Charge on Cα (carbon bonded to Br)A higher positive charge indicates greater electrophilicity and reactivity in S_N2 reactions.
Electronic Molecular Electrostatic Potential (MEP) MinimaIdentifies the most nucleophilic sites, such as the ether oxygen. acs.org
Quantum-Chemical LUMO EnergyA lower energy indicates a higher susceptibility to nucleophilic attack.
Quantum-Chemical HOMO-LUMO GapRelates to the chemical stability and overall reactivity of the molecule.
Steric Steric Hindrance ParametersQuantifies the accessibility of the electrophilic carbon to an incoming nucleophile.

Advanced Analytical Methodologies for Characterization in Synthetic Research

Spectroscopic Techniques for Structural Elucidation of Synthetic Products

Spectroscopic methods provide detailed information about a molecule's structure by probing the interaction of its atoms and bonds with electromagnetic radiation. These techniques are indispensable for confirming the identity of a synthetic target like 1-(3-Bromopropyl)-2-ethoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By monitoring the chemical shifts, integration, and coupling patterns of atomic nuclei (most commonly ¹H and ¹³C), chemists can map the connectivity of a molecule.

In the synthesis of this compound, NMR is crucial for monitoring the reaction's progress. For instance, in a reaction involving the alkylation of 2-ethoxyphenol (B1204887), the disappearance of the phenolic proton signal and the appearance of new signals corresponding to the bromopropyl chain would indicate the formation of the desired product.

Predicted ¹H NMR Spectrum: The expected ¹H NMR spectrum of this compound would exhibit distinct signals for both the aromatic and aliphatic portions of the molecule. The aromatic protons on the disubstituted benzene (B151609) ring would appear in the range of δ 6.8-7.2 ppm. The ethoxy group protons would present as a triplet (CH₃) around δ 1.4 ppm and a quartet (OCH₂) around δ 4.0 ppm. The propyl chain protons would show a triplet for the methylene group attached to the bromine (CH₂Br) around δ 3.4-3.6 ppm, a triplet for the benzylic-type methylene group (Ar-CH₂) around δ 2.8 ppm, and a multiplet for the central methylene group (CH₂-CH₂-CH₂) around δ 2.1-2.3 ppm.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum provides information on all unique carbon environments. The ethoxy group carbons would appear at approximately δ 15 ppm (CH₃) and δ 64 ppm (OCH₂). The propyl chain carbons are predicted to have shifts around δ 30-35 ppm, with the carbon attached to the electronegative bromine atom appearing furthest downfield in this group. The aromatic carbons would generate signals in the δ 110-160 ppm region, with the carbon atoms directly bonded to oxygen (C-OAr and C-OEt) being the most deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar structures like (3-bromopropyl)benzene and ethoxybenzene.

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic C-H6.8 - 7.2 (m, 4H)110 - 130
Aromatic C-O-~157
Ethoxy -OCH₂CH₃4.0 - 4.1 (q, 2H)~64
Ethoxy -OCH₂CH₃1.4 - 1.5 (t, 3H)~15
Ar-CH₂CH₂CH₂Br2.8 - 2.9 (t, 2H)~30
ArCH₂-CH₂-CH₂Br2.1 - 2.3 (m, 2H)~32
ArCH₂CH₂-CH₂Br3.4 - 3.6 (t, 2H)~33

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound (C₁₁H₁₅BrO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 242/244 u). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in a nearly 1:1 ratio) would result in two peaks of almost equal intensity for the molecular ion ([M]⁺ and [M+2]⁺) and any bromine-containing fragments, which is a definitive indicator of the presence of a single bromine atom.

Key fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the propyl chain, and fragmentation of the ether linkage. The base peak in the spectrum of the related compound (3-bromopropyl)benzene is often the tropylium ion at m/z 91, resulting from benzylic cleavage and rearrangement. nih.govnist.govchegg.com A similar fragment would be expected for this compound, alongside fragments corresponding to the ethoxyphenoxy cation.

Table 2: Predicted Key Mass Fragments for this compound

m/z (Mass/Charge) Predicted Fragment Ion Formula Notes
242 / 244[M]⁺[C₁₁H₁₅BrO]⁺Molecular ion peak, showing 1:1 bromine isotope pattern.
163[M - Br]⁺[C₁₁H₁₅O]⁺Loss of the bromine radical.
137[M - C₃H₆Br]⁺[C₈H₉O]⁺Cleavage of the propyl chain, formation of ethoxyphenol radical cation.
121[M - C₂H₅O - Br]⁺[C₉H₁₀]⁺Loss of ethoxy and bromide radicals.
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion, a common fragment for alkylbenzenes.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. libretexts.org IR spectroscopy measures the absorption of infrared radiation by bonds, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, IR spectroscopy would confirm the presence of key functional groups. libretexts.org

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Aryl Ether C-O Stretch: A strong, characteristic absorption band around 1240-1250 cm⁻¹ due to the asymmetric C-O-C stretch of the aryl-alkyl ether. spectroscopyonline.comblogspot.com

Alkyl Ether C-O Stretch: An absorption band around 1040-1120 cm⁻¹.

C-Br Stretch: A peak in the fingerprint region, typically between 690-515 cm⁻¹, confirming the presence of the bromoalkane functionality. orgchemboulder.comlibretexts.org

Raman spectroscopy would provide complementary information. Aromatic ring vibrations typically give strong Raman signals. The C-Br stretch is also often observable in Raman spectra.

Chromatographic Methods for Isolation and Purity Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental for both purifying synthetic products and assessing their purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the compound would be injected into the GC, where it is vaporized and separated from other components of the synthetic mixture on a capillary column (e.g., a nonpolar DB-5 or a mid-polar DB-17). mdpi.comijpsr.com The retention time is a characteristic property of the compound under specific conditions (e.g., temperature program, carrier gas flow rate). As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that confirms its identity, as described in section 7.1.2. This method is highly effective for determining the purity of the final product and identifying any volatile side-products or unreacted starting materials. nih.govnih.gov

Table 3: Proposed GC-MS Parameters for Analysis of this compound

Parameter Suggested Condition
GC Column 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (DB-5 or equivalent)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range 40-400 m/z

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC.

For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice for both purity assessment and preparative isolation. phenomenex.comwikipedia.org In RP-HPLC, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). sielc.commdpi.com The compound, being relatively nonpolar, would be retained on the column and then eluted by increasing the proportion of the organic solvent in the mobile phase. google.com A UV detector, set to a wavelength where the benzene ring absorbs (e.g., 254 nm or 270 nm), would be used for detection. By monitoring the reaction mixture over time, HPLC can be used to track the consumption of reactants and the formation of the product, allowing for precise determination of reaction completion.

Table 4: Proposed HPLC Parameters for Analysis of this compound

Parameter Suggested Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Column Temperature 30 °C

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Enhanced Transformations

The transformation of 1-(3-bromopropyl)-2-ethoxybenzene is a key area of research, with a focus on developing novel catalytic systems to enhance reaction efficiency, selectivity, and scope. The reactivity of the C-Br bond in the propyl chain is a primary target for catalytic transformations.

Future research is anticipated to focus on the development of advanced catalytic systems for cross-coupling reactions. While traditional palladium and nickel catalysts have been employed for similar transformations, research is moving towards more sophisticated systems. This includes the design of novel ligands that can fine-tune the catalytic activity and selectivity of the metal center. For instance, the development of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could lead to more efficient catalysts for Suzuki, Sonogashira, and Buchwald-Hartwig couplings involving this compound. These advanced catalysts could enable the formation of new carbon-carbon and carbon-heteroatom bonds under milder conditions and with lower catalyst loadings.

Furthermore, the exploration of non-precious metal catalysts, such as those based on iron, copper, or cobalt, is a significant trend. These metals offer a more sustainable and cost-effective alternative to palladium and platinum group metals. Research in this area may involve the design of pincer-type ligands or the use of photocatalysis to activate these less reactive metals for challenging cross-coupling reactions. The development of such systems would not only be economically advantageous but also environmentally benign.

A summary of potential catalytic transformations and the corresponding novel catalytic systems is presented in the table below.

Catalytic TransformationNovel Catalytic SystemPotential Advantages
Suzuki CouplingPalladium or Nickel with advanced phosphine/NHC ligandsHigher yields, lower catalyst loading, milder conditions
Sonogashira CouplingCopper-free systems with palladium catalystsAvoidance of toxic copper salts
Buchwald-Hartwig AminationIron or Cobalt-based pincer complexesUse of earth-abundant metals, cost-effective
C-H Activation/FunctionalizationRhodium or Iridium catalystsDirect functionalization without pre-activated substrates

Integration into Flow Chemistry Methodologies

The integration of synthetic processes into continuous flow systems offers numerous advantages over traditional batch chemistry, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. europa.eu The synthesis and subsequent transformations of this compound are well-suited for adaptation to flow chemistry methodologies.

Future research will likely focus on developing continuous flow processes for the synthesis of this compound itself. This could involve the continuous etherification of 2-propylphenol (B147445) followed by a continuous bromination step, potentially utilizing microreactors for precise control over reaction parameters. nih.gov

Moreover, the use of this compound as a reactant in flow chemistry is a promising area of exploration. For example, its participation in nucleophilic substitution reactions with various nucleophiles could be efficiently carried out in a flow setup. This would allow for the rapid synthesis of a library of derivatives with diverse functionalities. The high surface-area-to-volume ratio in microreactors would enable efficient mixing and rapid heating, leading to shorter reaction times and higher yields. europa.eu

The implementation of packed-bed reactors containing immobilized catalysts or reagents is another exciting prospect. For instance, a flow system could be designed where a solution of this compound is passed through a column containing an immobilized catalyst for a cross-coupling reaction, or a column containing a supported reagent for a substitution reaction. This would simplify product purification and allow for the continuous reuse of the catalyst or reagent.

Exploration of Sustainable and Biocatalytic Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the synthesis of this compound and its derivatives is no exception. Future research will undoubtedly focus on developing more sustainable and environmentally friendly methods.

One promising avenue is the exploration of biocatalytic routes. Enzymes, with their high selectivity and ability to operate under mild conditions, offer a powerful tool for organic synthesis. acs.org For instance, research could focus on identifying or engineering enzymes, such as halogenases or bromoperoxidases, that can selectively brominate a precursor molecule to form this compound. acs.org This would avoid the use of harsh and toxic brominating agents typically employed in traditional chemical synthesis.

Furthermore, biocatalysts like dioxygenases and monooxygenases could be explored for the functionalization of the aromatic ring or the propyl side chain. nih.govnih.gov These enzymes can introduce hydroxyl groups with high regio- and stereoselectivity, providing access to a range of valuable derivatives that would be challenging to synthesize using conventional methods. The use of whole-cell biocatalysts or immobilized enzymes could further enhance the sustainability of these processes. youtube.com

In addition to biocatalysis, the development of synthetic routes that utilize renewable starting materials and greener solvents will be a key research focus. For example, sourcing the ethoxy group from bio-based ethanol (B145695) or exploring the use of biomass-derived platform chemicals as precursors would significantly improve the green credentials of the synthesis.

Design of Next-Generation Organic Building Blocks Based on its Framework

The this compound scaffold serves as an excellent starting point for the design and synthesis of next-generation organic building blocks with tailored properties. The ability to functionalize both the aromatic ring and the propyl chain allows for the creation of a diverse array of complex molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.

In medicinal chemistry, the 2-ethoxyphenylpropyl moiety can be incorporated into larger molecules to modulate their physicochemical properties, such as lipophilicity and metabolic stability. The propyl chain can act as a flexible linker to connect to other pharmacophoric groups, while the ethoxy group can influence binding interactions with biological targets. Future research will likely involve the synthesis of libraries of compounds based on this scaffold for screening against various diseases.

In materials science, the functionalization of this compound can lead to the development of new polymers, liquid crystals, and organic electronic materials. For example, polymerization of derivatives containing a polymerizable group could lead to materials with interesting thermal or optical properties. The introduction of chromophores or electronically active groups could result in novel materials for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The versatility of the this compound framework is summarized in the table below, highlighting its potential as a scaffold for diverse functional molecules.

Application AreaPotential FunctionalizationDesired Properties
Medicinal ChemistryIntroduction of pharmacophores via the propyl chainImproved biological activity and pharmacokinetic profile
Materials SciencePolymerization via functionalized derivativesNovel thermal, optical, or electronic properties
AgrochemicalsIncorporation of toxophoric groupsEnhanced pesticidal or herbicidal activity

Q & A

Q. Table 1: Comparative Reactivity of Bromopropyl Derivatives

CompoundReaction Rate (k, s⁻¹)Major Byproduct
This compound2.1 × 10⁻³Di-substituted alkane
1-(3-Bromopropyl)-2-chlorobenzene5.7 × 10⁻³Elimination products

Q. Table 2: Crystallographic Data for Structural Validation

ParameterValue (Å/°)
C-Br Bond Length1.93 ± 0.02
C-O-C Angle (Ethoxy)117.5°

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.